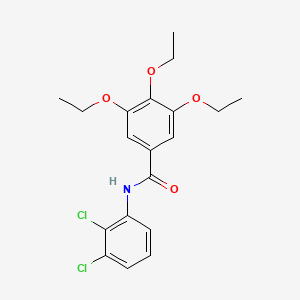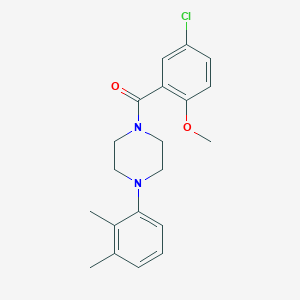
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide
Vue d'ensemble
Description
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is also known as PD153035, which is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and activation of EGFR have been linked to the development and progression of various types of cancers, including lung, breast, and colon cancer. Therefore, targeting EGFR has become an attractive strategy for cancer therapy.
Mécanisme D'action
PD153035 is a reversible inhibitor of the ATP-binding site of EGFR tyrosine kinase. It competes with ATP for binding to the catalytic domain of EGFR, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and migration, which are essential for cancer cell growth and metastasis.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress EGFR. It also inhibits the activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. In addition, PD153035 can inhibit angiogenesis (the formation of new blood vessels) by blocking the expression of vascular endothelial growth factor (VEGF). These effects contribute to the anti-tumor activity of PD153035.
Avantages Et Limitations Des Expériences En Laboratoire
PD153035 has several advantages for scientific research. It is a highly selective inhibitor of EGFR tyrosine kinase, which minimizes off-target effects. It is also reversible, which allows for the study of the dynamic regulation of EGFR signaling. However, PD153035 has some limitations. It has a relatively short half-life, which requires frequent dosing in experiments. It is also poorly soluble in water, which limits its use in in vivo studies.
Orientations Futures
PD153035 has potential applications in cancer therapy, particularly in combination with other targeted therapies. Future research could focus on the development of more potent and selective EGFR inhibitors based on the structure of PD153035. Moreover, the use of PD153035 in combination with immunotherapy could enhance the anti-tumor immune response. Finally, the development of more efficient synthesis methods for PD153035 could facilitate its use in scientific research and clinical trials.
Applications De Recherche Scientifique
PD153035 has been extensively used in scientific research to study the role of EGFR in various cellular processes. It has been shown that PD153035 can inhibit the growth and proliferation of cancer cells that overexpress EGFR. This compound has also been used to investigate the downstream signaling pathways of EGFR and their contribution to cancer progression. Moreover, PD153035 has been used in preclinical studies to evaluate the efficacy and safety of EGFR-targeted therapies.
Propriétés
IUPAC Name |
4-oxo-N-pentyl-3H-quinazoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-6-9-15-14(19)12-16-11-8-5-4-7-10(11)13(18)17-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFGHCEXUQHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-tert-butylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733607.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3733611.png)
![ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3733613.png)

![3-[(5-amino-1H-tetrazol-1-yl)imino]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B3733623.png)
![6-(difluoromethyl)-2-[3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)phenyl]-4(3H)-pyrimidinone](/img/structure/B3733631.png)
![1-(1-cyclopropylethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733634.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3733650.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B3733660.png)


![2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3733684.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B3733689.png)
![3-allyl-5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3733690.png)